molecular formula C21H28Cl2N2 B14270110 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride

Cat. No.: B14270110
M. Wt: 379.4 g/mol
InChI Key: AJIGALHIEMKSII-UHFFFAOYSA-N
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Description

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The dihydrochloride form enhances its solubility and stability, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the cyclization of appropriate precursors to form the spirocyclic core. This can be achieved through a condensation reaction between a diamine and a diketone under acidic conditions.

    Benzylation: The spirocyclic intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

    Conversion to Dihydrochloride: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity. The use of scalable and efficient methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as halides or alkoxides replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The benzyl groups may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane: The parent compound without the dihydrochloride form.

    2,7-Dimethyl-2,7-diazaspiro[4.4]nonane: A similar compound with methyl groups instead of benzyl groups.

    2,7-Diphenyl-2,7-diazaspiro[4.4]nonane: A variant with phenyl groups.

Uniqueness

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride is unique due to its enhanced solubility and stability provided by the dihydrochloride form. This makes it more suitable for practical applications in various fields, particularly in medicinal chemistry where solubility and stability are crucial for drug development.

This detailed overview provides a comprehensive understanding of 2,7-Dibenzyl-2,7-diazaspiro[44]nonane;dihydrochloride, covering its synthesis, reactions, applications, and unique properties

Biological Activity

Overview

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane; dihydrochloride is a complex nitrogen compound characterized by a unique bicyclic structure featuring two benzyl groups attached to a diazaspiro framework. This compound falls under the category of diazaspiro compounds, known for their intriguing chemical properties and potential biological activities. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological applications.

  • Molecular Formula : C14H22Cl2N2
  • Molecular Weight : 289.24 g/mol
  • CAS Number : 920531-65-3
  • LogP : 5.2644 (indicates lipophilicity)

Research indicates that 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane acts primarily as a ligand for nicotinic acetylcholine receptors (nAChRs). Its mechanism involves modulating neurotransmitter release, particularly dopamine and other neurotransmitters in the brain. This modulation suggests potential therapeutic applications in treating central nervous system disorders such as depression and anxiety disorders.

Biological Activity and Applications

  • Neurotransmitter Modulation :
    • The compound has been shown to influence neurotransmitter levels, indicating its potential role in neuropharmacology.
    • Interaction studies demonstrate effective binding to nAChRs, crucial for understanding its pharmacological effects.
  • Anti-Osteoporotic Effects :
    • A study highlighted its derivatives' ability to inhibit mouse and human osteoclast activities, which are essential for bone resorption. Notably, certain derivatives prevented bone loss in ovariectomized mice without affecting bone formation .
    • The compound E197 was identified as a novel inhibitor of DOCK5 exchange activity, significantly hindering osteoclast activity while preserving osteoblast function.

Case Study 1: Osteoclast Inhibition

A study conducted by Morko et al. (2020) investigated the effects of novel derivatives of diazaspiro compounds on osteoclast activity. The findings revealed that:

  • Compound E197 effectively inhibited both mouse and human osteoclast activities.
  • It prevented pathological bone loss in ovariectomized mice without impairing bone formation, suggesting its potential as an anti-osteoporotic drug .

Case Study 2: Neuropharmacological Potential

Research has also focused on the neuropharmacological implications of 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane:

  • The compound's ability to modulate neurotransmitter release positions it as a candidate for treating neurodegenerative diseases.
  • Its binding affinity to nAChRs may provide insights into developing therapies for conditions characterized by neurotransmitter dysfunction.

Comparative Analysis of Related Compounds

The following table summarizes key features of compounds related to 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane:

Compound NameKey Features
2,7-Diazaspiro[4.4]nonaneLacks benzyl groups; simpler structure with different properties.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateContains a tert-butyl group; distinct reactivity due to carboxylate functionality.
1-Benzyl-1,7-diazaspiro[4.4]nonaneSimilar spirocyclic structure but different substitution pattern leading to varied properties.

The dual benzyl substitution in 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane enhances its biological activity compared to its analogs.

Properties

Molecular Formula

C21H28Cl2N2

Molecular Weight

379.4 g/mol

IUPAC Name

2,7-dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride

InChI

InChI=1S/C21H26N2.2ClH/c1-3-7-19(8-4-1)15-22-13-11-21(17-22)12-14-23(18-21)16-20-9-5-2-6-10-20;;/h1-10H,11-18H2;2*1H

InChI Key

AJIGALHIEMKSII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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